Ethyl 3-amino-2-fluoropropanoate
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Overview
Description
Ethyl 3-amino-2-fluoropropanoate is an organic compound with the molecular formula C5H10FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-fluoropropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Ethyl 3-amino-2-fluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-fluoropropanoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 2-fluoropropanoate: Differently substituted, leading to variations in reactivity and applications.
3-amino-4-cyanofurazan: Contains a furazan ring, offering different chemical properties and applications
Uniqueness
Ethyl 3-amino-2-fluoropropanoate is unique due to the presence of both amino and fluorine groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial settings .
Properties
Molecular Formula |
C5H10FNO2 |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
ethyl 3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3 |
InChI Key |
UOJRHPZOSHOMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)F |
Origin of Product |
United States |
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